molecular formula C6H8O2 B093307 Glycidyl propargyl ether CAS No. 18180-30-8

Glycidyl propargyl ether

Cat. No.: B093307
CAS No.: 18180-30-8
M. Wt: 112.13 g/mol
InChI Key: SYFZCLMMUNCHNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycidyl propargyl ether (GPE) is a glycidyl ether containing a terminal alkyne group . It is primarily used as a monomer, semiproduct, and building block for multipurpose organic synthesis .

Mode of Action

The mode of action of GPE is primarily through its interaction with other compounds during synthesis. It is highly reactive due to the presence of the terminal alkyne group . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.

Biochemical Pathways

GPE is involved in the synthesis of various polymers. For instance, it can be used in the synthesis of propargyl-functional poly(carbonate)s, hyperbranched polyglycerol (hbPG), alkyne-functionalized polytetrahydrofuran (PTHF) diols, and dextran-based cyclodextrin polymers . In these processes, GPE interacts with other monomers or initiators to form the desired polymer.

Result of Action

The result of GPE’s action is the formation of various polymers with different properties. These polymers can have a wide range of applications, including in the biomedical field . The exact molecular and cellular effects would depend on the specific polymer being synthesized and its application.

Action Environment

The action of GPE can be influenced by various environmental factors. For instance, the yield of GPE from propargyl alcohol and epichlorohydrin can be affected by the reaction conditions, such as the presence of a superbasic suspension NaOH–DMSO . Additionally, the polymerization reactions involving GPE can be influenced by factors such as the temperature and the presence of other reactants .

Safety and Hazards

Glycidyl propargyl ether is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory sensitization . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, keep away from flames and hot surfaces, and wash hands and face thoroughly after handling .

Future Directions

Glycidyl propargyl ether has potential applications in the synthesis of functional and biopolymers, new types of epoxy resins, and also innovation products of small-scale chemical industry . It can also be used in the synthesis of clickable PEG via anionic copolymerization of ethylene oxide and this compound . This opens up new research opportunities in materials science and pharmaceuticals .

Preparation Methods

Glycidyl propargyl ether can be synthesized from propargyl alcohol and epichlorohydrin in the presence of bases. One of the most efficient methods involves using a superbasic suspension of sodium hydroxide and dimethyl sulfoxide. The reaction typically proceeds at temperatures between 20-35°C for about 4 hours, resulting in an 80% yield . The reaction conditions are as follows:

    Reagents: Propargyl alcohol, epichlorohydrin, sodium hydroxide, dimethyl sulfoxide.

    Conditions: 20-35°C, 4 hours.

    Procedure: Propargyl alcohol is added dropwise to a mixture of sodium hydroxide and dimethyl sulfoxide, followed by the addition of epichlorohydrin.

Chemical Reactions Analysis

Glycidyl propargyl ether undergoes various chemical reactions, including:

Comparison with Similar Compounds

Glycidyl propargyl ether is unique due to its combination of an epoxide and a terminal alkyne group. Similar compounds include:

    Allyl glycidyl ether: Contains an allyl group instead of a propargyl group.

    Butyl glycidyl ether: Contains a butyl group instead of a propargyl group.

    Glycidyl methacrylate: Contains a methacrylate group instead of a propargyl group.

    Methyl propargyl ether: Contains a propargyl group but lacks the epoxide functionality.

These similar compounds differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

2-(prop-2-ynoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFZCLMMUNCHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18180-30-8
Record name 18180-30-8
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Record name Glycidyl Propargyl Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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